Methylethylthiophos

Description

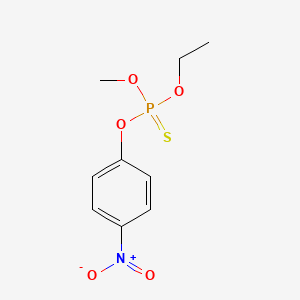

Methylethylthiophos (CAS RN: 2591-57-3) is an organophosphate compound with the molecular formula C₉H₁₂NO₅PS. It is characterized by its thiophosphate group, where a sulfur atom replaces one oxygen atom in the phosphate ester structure. This compound has been historically used as a pesticide, particularly in agricultural settings, due to its neurotoxic effects on pests via acetylcholinesterase inhibition . Its high toxicity has drawn comparisons to strychnine and hydrocyanic acid, necessitating stringent handling protocols . This compound is sparingly soluble in water (4.0 × 10⁻² g/L at 20°C) and exhibits moderate environmental persistence, with residues detected in crops like apples during historical applications .

Properties

CAS No. |

2591-57-3 |

|---|---|

Molecular Formula |

C9H12NO5PS |

Molecular Weight |

277.24 g/mol |

IUPAC Name |

ethoxy-methoxy-(4-nitrophenoxy)-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C9H12NO5PS/c1-3-14-16(17,13-2)15-9-6-4-8(5-7-9)10(11)12/h4-7H,3H2,1-2H3 |

InChI Key |

NABCJYMXPFVERX-UHFFFAOYSA-N |

SMILES |

CCOP(=S)(OC)OC1=CC=C(C=C1)[N+](=O)[O-] |

Canonical SMILES |

CCOP(=S)(OC)OC1=CC=C(C=C1)[N+](=O)[O-] |

Synonyms |

methylethylthiophos |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Organophosphate Compounds

Chemical and Toxicological Properties

The table below compares methylethylthiophos with structurally and functionally related organophosphates:

Key Findings

- Toxicity: this compound is significantly more toxic than malathion and diazinon but comparable to methyl parathion. Its acute toxicity arises from irreversible acetylcholinesterase inhibition, similar to other organophosphates .

- Environmental Persistence : this compound exhibits lower water solubility than phosmet and malathion, suggesting a propensity for bioaccumulation in lipid-rich environments .

- Analytical Detection : Gas chromatography with mass spectrometry (GC-MS) is the most reliable method for quantifying this compound in biological and environmental samples, achieving recovery rates of 85–89% in blood and 94–98% in peritoneal fluid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.